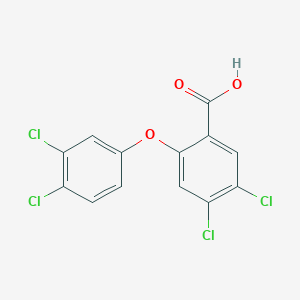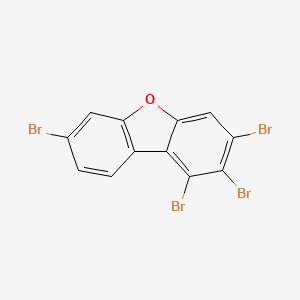![molecular formula C24H24N2O4 B15168225 N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide CAS No. 873654-25-2](/img/structure/B15168225.png)
N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with (1S)-2-hydroxy-1-phenylethylamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes precise temperature control and the use of high-purity reagents to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which N1,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s hydroxyl groups and aromatic rings play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound shares a similar core structure but differs in the functional groups attached to the aromatic rings.
1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-: Another related compound with additional iodine atoms and different functional groups.
Uniqueness
N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide is unique due to its specific combination of hydroxyl groups and phenylethyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications .
Propriétés
Numéro CAS |
873654-25-2 |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-N,3-N-bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O4/c27-15-21(17-8-3-1-4-9-17)25-23(29)19-12-7-13-20(14-19)24(30)26-22(16-28)18-10-5-2-6-11-18/h1-14,21-22,27-28H,15-16H2,(H,25,29)(H,26,30)/t21-,22-/m1/s1 |
Clé InChI |
POAMTQMILIDCPX-FGZHOGPDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC(=CC=C2)C(=O)N[C@H](CO)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)C(=O)NC(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)




![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B15168220.png)
